molecular formula C8H13NO2 B1517358 (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester CAS No. 1499193-74-6

(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

Cat. No. B1517358
M. Wt: 155.19 g/mol
InChI Key: HPVCCAYXVXMOOP-XVMARJQXSA-N
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Description

“(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester” is an organic compound . It is a solid substance . The empirical formula is C7H11NO2 . The SMILES string representation is Cl.OC(=O)[C@H]1N[C@@H]2CC[C@H]1C2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string 1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 177.63 . The compound’s InChI key is WUKAJPOKLIRLLD-YAFCINRGSA-N .

Scientific Research Applications

Asymmetric Synthesis and Derivative Formation

  • Asymmetric Synthesis

    A study by Waldmann and Braun (1991) demonstrates the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives through Aza-Diels-Alder reactions. This process showcases the compound's role in creating asymmetric cycloadducts, which are significant in organic synthesis due to their potential pharmaceutical applications (Waldmann & Braun, 1991).

  • Enantioselective Synthesis

    Tararov et al. (2002) detail an improved method for the multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Their work highlights a stereoselective synthesis approach that simplifies the production of this cyclic proline analogue, making it more accessible for further research and development (Tararov et al., 2002).

Pharmacophore Development

  • Pharmacophore Importance: The novel synthesis techniques by Kriis et al. (2010) and Kumar et al. (2014) emphasize the compound's significance in generating pharmacophores, which are crucial for drug discovery. These studies involve multi-component cascade reactions that produce azabicycloheptane derivatives, underlying the compound’s utility in creating pharmacologically active structures (Kriis et al., 2010); (Kumar et al., 2014).

Chemical Transformations and Utility

  • Chemical Transformations

    Research by Grob and Krasnobajew (1964) explores the unique reactivity and transformation capabilities of related azabicyclohexane derivatives. Their findings contribute to understanding the compound's potential in creating new chemical entities through novel reaction pathways (Grob & Krasnobajew, 1964).

  • Enantiospecific Syntheses

    The synthesis of enantiopure analogues and derivatives, as discussed by Avenoza et al. (2002) and Hart & Rapoport (1999), underlines the compound's flexibility and importance in producing optically active substances. These substances hold value in the development of new drugs and materials with specific desired activities (Avenoza et al., 2002); (Hart & Rapoport, 1999).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The safety information suggests that it is non-combustible .

properties

IUPAC Name

methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCCAYXVXMOOP-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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